ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate
Description
ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an indan moiety, and a carboxylic acid ester group
Properties
CAS No. |
428837-83-6 |
|---|---|
Molecular Formula |
C19H27N3O3 |
Molecular Weight |
345.4g/mol |
IUPAC Name |
ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O3/c1-2-25-19(24)22-12-10-21(11-13-22)9-8-18(23)20-17-7-6-15-4-3-5-16(15)14-17/h6-7,14H,2-5,8-13H2,1H3,(H,20,23) |
InChI Key |
QOPUPOUSTSDEBF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indan Moiety: The indan structure can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Carbamoylation: The indan moiety is then carbamoylated using appropriate reagents such as isocyanates.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indan moiety.
Reduction: Reduced forms of the carbamoyl or ester groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
ethyl 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied
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